ASP-4058

Description

ASP-4058 is a small molecule drug with a maximum clinical trial phase of I.

S1P receptor agonist selective for S1P1 and S1P5; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

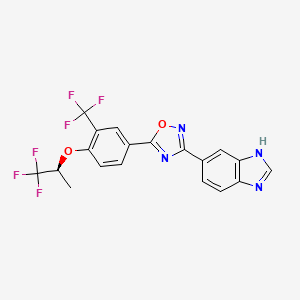

3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F6N4O2/c1-9(18(20,21)22)30-15-5-3-11(6-12(15)19(23,24)25)17-28-16(29-31-17)10-2-4-13-14(7-10)27-8-26-13/h2-9H,1H3,(H,26,27)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNXCJPSMWKXHO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952565-91-2 | |

| Record name | ASP-4058 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952565912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASP-4058 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASP-4058 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01J7526K2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ASP-4058

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-4058 is a novel, orally active small molecule that has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases, particularly multiple sclerosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, signaling pathways, and the experimental evidence that substantiates its pharmacological profile. The information is intended for researchers, scientists, and professionals involved in drug development who require a deep, technical understanding of this compound.

Core Mechanism of Action: Selective S1P Receptor Agonism

This compound functions as a potent and selective agonist for two members of the sphingosine-1-phosphate (S1P) receptor family: S1P receptor 1 (S1P1) and S1P receptor 5 (S1P5).[1][2] The S1P receptor family consists of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5, which are involved in regulating a diverse array of physiological processes.

The therapeutic efficacy of this compound in autoimmune disorders is primarily attributed to its activity at the S1P1 receptor. S1P1 is critically involved in the regulation of lymphocyte trafficking from secondary lymphoid organs, such as lymph nodes and the spleen, into the peripheral circulation.[1] By binding to and activating S1P1 on lymphocytes, this compound induces the internalization and degradation of the receptor. This functional antagonism prevents lymphocytes from responding to the endogenous S1P gradient that normally guides their egress from lymphoid tissues. The resulting sequestration of lymphocytes within the lymph nodes limits their infiltration into sites of inflammation, such as the central nervous system in multiple sclerosis, thereby mitigating the autoimmune response.

The agonistic activity of this compound on S1P5 may also contribute to its therapeutic effects. S1P5 is highly expressed in the white matter of the central nervous system, particularly on oligodendrocytes, the cells responsible for myelination. Activation of S1P5 is thought to promote oligodendrocyte survival and potentially support remyelination processes, although further research is needed to fully elucidate this aspect of its mechanism.

A key feature of this compound is its high selectivity for S1P1 and S1P5 over other S1P receptor subtypes, especially S1P3. Agonism at the S1P3 receptor has been associated with adverse cardiovascular effects, most notably bradycardia (a slowing of the heart rate).[2] The favorable safety profile of this compound, with a reduced risk of bradycardia compared to non-selective S1P receptor modulators like fingolimod, is a direct consequence of its receptor selectivity.[1][2]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in vitro using GTPγS binding assays. These assays measure the activation of G proteins upon agonist binding to the receptor, providing a functional readout of receptor activation. The following table summarizes the half-maximal effective concentration (EC50) values of this compound for human S1P receptor subtypes.

| Receptor Subtype | EC50 (nM) |

| Human S1P1 | 7.4 |

| Human S1P2 | >10000 |

| Human S1P3 | 884 |

| Human S1P4 | >10000 |

| Human S1P5 | 7.5 |

Data sourced from Yamamoto R, et al. PLoS One. 2014.[1]

As the data indicates, this compound is a potent agonist of S1P1 and S1P5, with significantly lower potency for the S1P3 receptor and negligible activity at S1P2 and S1P4 at therapeutic concentrations.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at S1P1 Receptors

Upon binding of this compound to the S1P1 receptor on the surface of a lymphocyte, a conformational change in the receptor induces the activation of intracellular heterotrimeric G proteins, primarily of the Gi/o family. This initiates a signaling cascade that ultimately leads to the internalization of the S1P1 receptor, rendering the cell unresponsive to the S1P gradient and leading to its sequestration in lymphoid organs.

Experimental Workflow for In Vitro GTPγS Binding Assay

The GTPγS binding assay is a crucial in vitro method to determine the potency and efficacy of a ligand at a G protein-coupled receptor. The workflow involves the incubation of cell membranes expressing the target receptor with the test compound and a radiolabeled, non-hydrolyzable GTP analog ([35S]GTPγS). Agonist-induced receptor activation leads to the binding of [35S]GTPγS to the Gα subunit, which is then quantified.

Experimental Protocols

1. [35S]GTPγS Binding Assay

This protocol is adapted from the methods described in Yamamoto et al., PLoS One, 2014.[1]

-

Membrane Preparation: Cell membranes from CHO-K1 cells stably expressing human S1P1, S1P2, S1P3, S1P4, or S1P5 receptors are prepared. Cells are harvested, washed, and homogenized in a buffer containing protease inhibitors. The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation of the supernatant to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer and stored at -80°C.

-

Assay Procedure:

-

Thawed membrane preparations (typically 5-20 µg of protein per well) are pre-incubated in a 96-well plate with various concentrations of this compound in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4) for 15-30 minutes at 30°C.

-

The reaction is initiated by the addition of [35S]GTPγS to a final concentration of 0.1-0.5 nM.

-

The plate is incubated for an additional 60 minutes at 30°C with gentle agitation to allow for the binding of [35S]GTPγS to the activated G proteins.

-

The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is quantified using a microplate scintillation counter.

-

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS and is subtracted from all other measurements. The specific binding data is then normalized to the maximal response and plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value.

2. Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is a widely used in vivo model to study the pathophysiology of multiple sclerosis and to evaluate the efficacy of potential therapeutic agents. The following is a general protocol for inducing EAE in rodents.

-

Induction of EAE:

-

Female Lewis rats or C57BL/6 mice are typically used.

-

Animals are immunized with an emulsion containing a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG)35-55 peptide or myelin basic protein (MBP), and complete Freund's adjuvant (CFA). The emulsion is usually injected subcutaneously at the base of the tail or in the flank.

-

On the day of immunization (day 0) and again two days later, the animals receive an intraperitoneal injection of pertussis toxin, which acts as an additional adjuvant to facilitate the entry of inflammatory cells into the central nervous system.

-

-

Treatment and Monitoring:

-

Oral administration of this compound or a vehicle control is initiated either prophylactically (starting on the day of immunization) or therapeutically (after the onset of clinical signs).

-

Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 represents no disease and 5 represents a moribund state or death. Clinical signs include tail limpness, hind limb weakness, and paralysis.

-

Body weight is also recorded daily as weight loss is an indicator of disease severity.

-

-

Outcome Measures:

-

The primary outcome is the clinical EAE score. The mean clinical score, the peak score, and the cumulative disease score are calculated.

-

The day of disease onset and the incidence of disease are also recorded.

-

At the end of the study, spinal cords and brains can be harvested for histological analysis to assess the extent of inflammation and demyelination.

-

Peripheral blood can be collected to measure lymphocyte counts.

-

This in-depth technical guide provides a comprehensive understanding of the mechanism of action of this compound, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in their evaluation of this promising therapeutic candidate.

References

- 1. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]

- 2. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ASP-4058: A Selective S1P1 and S1P5 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP-4058 is a novel, orally active small molecule that acts as a selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). Its targeted activity profile suggests potential therapeutic applications in autoimmune diseases, such as multiple sclerosis, by modulating lymphocyte trafficking and potentially promoting neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental methodologies for its characterization.

Chemical Structure and Properties

This compound, with the IUPAC name 5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole, is a complex heterocyclic compound.[1][2] Its structure features a central 1,2,4-oxadiazole ring linking a trifluoromethyl-substituted phenyl ether moiety to a benzimidazole group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole | [1][2] |

| Molecular Formula | C₁₉H₁₂F₆N₄O₂ | [1][2] |

| Molecular Weight | 442.32 g/mol | [1][2] |

| CAS Number | 952565-91-2 (free base) | Not explicitly cited |

| Appearance | Not explicitly stated, likely a solid | |

| Solubility | Soluble in DMSO | Not explicitly cited |

| Storage | Store at -20°C | Not explicitly cited |

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is outlined below, based on general principles of benzimidazole and oxadiazole synthesis. This synthetic route involves the preparation of key intermediates followed by their condensation to form the final product.

Experimental Protocol: Synthesis of Benzimidazole Intermediate

A common method for benzimidazole synthesis involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative.[3] For this compound, a substituted benzimidazole core is required.

-

Reaction Setup: To a solution of the appropriately substituted o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol, add the desired carboxylic acid (1 equivalent).

-

Condensation: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired benzimidazole intermediate.

Experimental Protocol: Synthesis of Oxadiazole Intermediate

The 1,2,4-oxadiazole ring is typically formed by the cyclization of an N-acylamidoxime.

-

Amide Formation: React a substituted benzoic acid with an appropriate amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the corresponding amide.

-

Oxime Formation: Treat the amide with hydroxylamine to form the amidoxime.

-

Cyclization: The amidoxime is then cyclized to the 1,2,4-oxadiazole by heating with a dehydrating agent, such as acetic anhydride or trifluoroacetic anhydride.

Experimental Protocol: Final Assembly of this compound

The final step involves coupling the benzimidazole and oxadiazole intermediates.

-

Coupling Reaction: The specific coupling strategy would depend on the functional groups present on the synthesized intermediates. A common approach is a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, if appropriate boron or tin reagents are prepared.

-

Purification: The final product, this compound, is purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to achieve high purity. The structure and purity are confirmed by analytical techniques like NMR, mass spectrometry, and HPLC.

Biological Activity and Mechanism of Action

This compound is a selective agonist for S1P1 and S1P5 receptors, with significantly lower activity at S1P2, S1P3, and S1P4 receptors.[1][2] This selectivity is crucial for its therapeutic potential, as activation of other S1P receptor subtypes is associated with undesirable side effects.

S1P Receptor Signaling Pathway

S1P receptors are G protein-coupled receptors (GPCRs). Upon agonist binding, they initiate a cascade of intracellular signaling events. S1P1 is primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling pathway is fundamental to the regulation of lymphocyte trafficking. S1P5 is also coupled to Gi and is expressed on various cell types, including oligodendrocytes and natural killer (NK) cells, suggesting roles in both the immune and central nervous systems.

Experimental Protocol: GTPγS Binding Assay

The GTPγS binding assay is a functional assay used to determine the potency and efficacy of a ligand at a GPCR. It measures the agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P receptor of interest (S1P1, S1P2, S1P3, S1P4, or S1P5).

-

Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), varying concentrations of this compound, and [³⁵S]GTPγS (e.g., 0.1 nM).

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the EC₅₀ values by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Table 2: In Vitro Activity of this compound at Human S1P Receptors

| Receptor Subtype | EC₅₀ (nM) | Eₘₐₓ (%) |

| S1P₁ | 7.4 | 100 |

| S1P₂ | >1000 | - |

| S1P₃ | >1000 | - |

| S1P₄ | >1000 | - |

| S1P₅ | 7.5 | 100 |

| Data derived from GTPγS binding assays. |

Preclinical Pharmacology

The in vivo efficacy of this compound has been evaluated in rodent models of experimental autoimmune encephalomyelitis (EAE), a widely used model for multiple sclerosis.

Experimental Protocol: Relapsing-Remitting EAE Model in Mice

-

Induction of EAE: Use female SJL/J mice. Immunize subcutaneously with an emulsion of proteolipid protein (PLP) 139-151 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[5]

-

Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of immune cells into the central nervous system.

-

Drug Administration: Begin oral administration of this compound or vehicle daily, starting from the day of immunization or at the onset of clinical signs.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.[6][7]

-

Histopathology: At the end of the study, perfuse the animals and collect the spinal cords for histological analysis of inflammation and demyelination.

Studies have shown that oral administration of this compound significantly reduces the severity of clinical signs and inhibits disease relapse in the EAE model.[1][2]

Pharmacokinetics and Safety

Preclinical studies in rodents have demonstrated that this compound is orally bioavailable. A study in healthy human subjects assessed the safety, tolerability, and pharmacokinetics of single oral doses of this compound.[4] The study design included a dose-escalation phase to evaluate the safety profile of the compound. While detailed results of clinical trials are not fully published, the initiation of such studies indicates progression in the development of this compound as a potential therapeutic agent.

Conclusion

This compound is a potent and selective S1P1 and S1P5 receptor agonist with a promising preclinical profile for the treatment of autoimmune diseases like multiple sclerosis. Its selectivity for S1P1 and S1P5 over other S1P receptor subtypes suggests a favorable safety profile compared to non-selective S1P modulators. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human diseases.

References

- 1. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]

- 2. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. A sphingosine‐1‐phosphate receptor type 1 agonist, ASP4058, suppresses intracranial aneurysm through promoting endothelial integrity and blocking macrophage transmigration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inotiv.com [inotiv.com]

- 7. Scoring disease in an animal model of multiple sclerosis using a novel infrared-based automated activity-monitoring system - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Purification of ASP-4058

For Research & Drug Development Professionals

Abstract

ASP-4058 is a potent and selective agonist of the sphingosine-1-phosphate (S1P) receptors 1 and 5, positioning it as a compound of significant interest for therapeutic applications, particularly in autoimmune diseases. This document provides a comprehensive technical overview of the laboratory-scale synthesis and purification of this compound, based on established chemical principles and patent literature. It includes detailed experimental protocols, tabulated data for key intermediates, and a visual representation of the synthetic workflow.

Introduction to this compound

This compound, also known by its IUPAC name 5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole, is a next-generation S1P receptor modulator.[1] Its high selectivity for S1P1 and S1P5 receptors suggests potential for a favorable safety profile compared to less selective S1P modulators.[1] This guide outlines a plausible synthetic route, enabling researchers to produce this compound for further investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 952565-91-2 (free base) | [1] |

| Molecular Formula | C₁₉H₁₂F₆N₄O₂ | [1] |

| Molecular Weight | 454.32 g/mol | [1] |

| IUPAC Name | 5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole | [1] |

Synthetic Pathway Overview

The synthesis of this compound can be conceptualized as a multi-step process involving the construction of two key heterocyclic cores: a 1,2,4-oxadiazole and a benzimidazole. The overall workflow involves the initial preparation of a substituted benzonitrile intermediate, its conversion to an amidoxime, subsequent cyclization to form the oxadiazole ring, and a final condensation reaction to yield the benzimidazole moiety.

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(((S)-1,1,1-trifluoropropan-2-yl)oxy)-3-(trifluoromethyl)benzonitrile (Intermediate 1)

This initial step involves a nucleophilic aromatic substitution reaction to couple the fluorinated alcohol with the benzonitrile core.

Methodology:

-

To a solution of (S)-1,1,1-trifluoropropan-2-ol (1.2 equivalents) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.3 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stir the resulting mixture at room temperature for 30 minutes to form the corresponding alkoxide.

-

Add 4-fluoro-3-(trifluoromethyl)benzonitrile (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by silica gel chromatography if necessary.

Step 2: Synthesis of N'-Hydroxy-4-(((S)-1,1,1-trifluoropropan-2-yl)oxy)-3-(trifluoromethyl)benzimidamide (Intermediate 2)

The nitrile group of Intermediate 1 is converted to an N-hydroxy-benzimidamide, a key precursor for the oxadiazole ring.

Methodology:

-

Dissolve Intermediate 1 (1.0 equivalent) in a suitable protic solvent like ethanol.

-

Add an aqueous solution of hydroxylamine (e.g., 50 wt. % in H₂O, 2.0-3.0 equivalents) and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Heat the mixture to reflux (approximately 80 °C) and stir for several hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain Intermediate 2, which is often carried forward without extensive purification.

Step 3: Synthesis of this compound

This final step involves the formation of the benzimidazole and 1,2,4-oxadiazole rings in a one-pot or sequential manner. The protocol below describes a plausible one-pot condensation and cyclization.

Methodology:

-

Combine Intermediate 2 (1.0 equivalent) and 3,4-diaminobenzoic acid (1.0 equivalent) in a high-boiling point solvent such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the mixture to a high temperature (typically 140-160 °C) under an inert atmosphere. This facilitates both the condensation to form the benzimidazole ring and the dehydration/cyclization to form the oxadiazole ring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture carefully and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a strong base (e.g., concentrated NaOH or NH₄OH solution) to precipitate the crude product.

-

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

Purification Protocol

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, intermediates, and side products. A two-step process involving column chromatography followed by recrystallization is generally effective.

Caption: General purification workflow for this compound.

Methodology:

1. Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is recommended. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 1:1 Hexane:EtOAc) to elute the product.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

-

Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with the mobile phase gradient.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

2. Recrystallization:

-

Solvent System: A binary solvent system such as ethanol/water or acetonitrile can be effective.

-

Procedure:

-

Dissolve the solid obtained from chromatography in a minimum amount of the hot solvent (e.g., ethanol).

-

If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

-

Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

-

Data Summary

The following table summarizes the key intermediates and the final product in the synthesis of this compound.

Table 2: Summary of Compounds in this compound Synthesis

| Compound | Structure | Molecular Formula | MW ( g/mol ) | Role |

| Intermediate 1 | 4-(((S)-1,1,1-trifluoropropan-2-yl)oxy)-3-(trifluoromethyl)benzonitrile | C₁₁H₆F₆NO | 282.16 | Ether-linked benzonitrile core |

| Intermediate 2 | N'-Hydroxy-4-(((S)-1,1,1-trifluoropropan-2-yl)oxy)-3-(trifluoromethyl)benzimidamide | C₁₁H₉F₆N₂O₂ | 315.19 | Oxadiazole precursor |

| This compound | 5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole | C₁₉H₁₂F₆N₄O₂ | 454.32 | Final Product |

Note: Structures are representational. Yields and purity are dependent on specific reaction conditions and purification efficiency.

Conclusion

The synthesis and purification of this compound are achievable through a convergent synthetic strategy involving standard organic chemistry transformations. The protocols outlined in this guide provide a robust framework for researchers to produce high-purity this compound for preclinical studies and further drug development activities. Careful control of reaction conditions and rigorous purification are paramount to achieving the desired product quality.

References

In Vitro Characterization of ASP-4058: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-4058 is a novel small molecule that has been identified as a potent and selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). S1P receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a variety of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling. The selective agonism of S1P1 and S1P5 suggests the potential for therapeutic applications with a more favorable safety profile compared to non-selective S1P receptor modulators. This technical guide provides a comprehensive summary of the in vitro characterization of this compound, including its receptor activation profile and the experimental methodologies used for its evaluation.

Quantitative Data Summary

The in vitro activity of this compound was assessed against all five human S1P receptor subtypes (S1P1-5) using a [³⁵S]GTPγS binding assay. Additionally, its effect on downstream signaling was evaluated through a cAMP accumulation assay. The results are summarized in the table below.

| Assay Type | Receptor Subtype | Parameter | Value (nM) |

| [³⁵S]GTPγS Binding Assay | S1P1 | EC₅₀ | 7.4 |

| S1P2 | EC₅₀ | >10000 | |

| S1P3 | EC₅₀ | 1100 | |

| S1P4 | EC₅₀ | >10000 | |

| S1P5 | EC₅₀ | 7.5 | |

| cAMP Accumulation Assay | - | IC₅₀ | 2.1 |

Table 1: In Vitro Activity of this compound

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways activated by this compound and the general workflow of the key in vitro experiments.

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins upon agonist binding to a GPCR. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is quantified.

Materials:

-

Membrane preparations from CHO-K1 cells stably expressing human S1P1, S1P2, S1P3, S1P4, or S1P5.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP (Guanosine 5'-diphosphate).

-

[³⁵S]GTPγS (Guanosine 5'-[γ-³⁵S]thiotriphosphate).

-

This compound.

-

GF/B filter plates.

-

Scintillation fluid.

Procedure:

-

Thaw the cell membrane preparations on ice.

-

Prepare a reaction mixture containing the cell membranes (10 µg protein), 3 µM GDP, and various concentrations of this compound in the assay buffer.

-

Initiate the reaction by adding 0.2 nM [³⁵S]GTPγS to the mixture. The final reaction volume is 100 µL.

-

Incubate the reaction mixture for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

Dry the filter plates and add scintillation fluid to each well.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.

-

The EC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

cAMP Accumulation Assay

This assay is used to determine the functional consequence of Gαi-coupled receptor activation, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

-

CHO-K1 cells stably expressing the human S1P1 receptor.

-

Assay medium (e.g., HBSS containing 5 mM HEPES).

-

Forskolin.

-

This compound.

-

cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit).

Procedure:

-

Seed the CHO-K1-hS1P1 cells in 384-well plates and culture overnight.

-

Wash the cells with the assay medium.

-

Add various concentrations of this compound to the cells and pre-incubate for 10 minutes at room temperature.

-

Stimulate the cells with 1 µM forskolin for 30 minutes at room temperature to induce cAMP production.

-

Lyse the cells according to the cAMP detection kit protocol.

-

Measure the intracellular cAMP levels using the detection kit reagents and a suitable plate reader.

-

The IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the forskolin-induced cAMP accumulation, is calculated from the concentration-response curve.

Conclusion

The in vitro characterization of this compound demonstrates its high potency and selectivity as an agonist for S1P1 and S1P5 receptors. The data from the [³⁵S]GTPγS binding and cAMP accumulation assays confirm its functional activity and mechanism of action through Gαi-coupled signaling pathways. These findings underscore the potential of this compound as a targeted therapeutic agent and provide a solid foundation for further preclinical and clinical development.

Preclinical Safety Profile of ASP-4058: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-4058 is a novel small molecule that acts as a potent and selective agonist for the sphingosine 1-phosphate (S1P) receptors 1 and 5 (S1P₁ and S1P₅).[1] This selectivity profile suggests its potential therapeutic utility in autoimmune diseases, such as multiple sclerosis, by modulating lymphocyte trafficking. This technical guide provides a comprehensive overview of the preliminary toxicity studies of this compound, focusing on data presentation, detailed experimental protocols, and visualization of its mechanism of action. The information presented here is synthesized from available preclinical data to aid researchers and drug development professionals in understanding the safety profile of this compound.

Core Mechanism of Action

This compound exerts its pharmacological effect by binding to and activating S1P₁ and S1P₅ receptors. The binding to S1P₁ receptors on lymphocytes prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate the central nervous system and contribute to inflammation in autoimmune conditions. The engagement of S1P₅ receptors may also contribute to its therapeutic effects.

Signaling Pathway

The following diagram illustrates the signaling pathway initiated by this compound binding to the S1P₁ receptor on a lymphocyte.

References

Unable to Identify Target and Validation Data for ASP-4058

A comprehensive search has yielded no publicly available information on a therapeutic agent or drug candidate with the identifier "ASP-4058." Consequently, the creation of an in-depth technical guide on its target identification and validation, as requested, cannot be fulfilled at this time.

Initial investigations into scientific and medical databases, as well as general web searches, did not retrieve any specific molecule, compound, or drug designated as this compound. The search results were primarily associated with unrelated topics, including:

-

Antibiotic Stewardship Programs (ASP): Several retrieved documents referenced "ASP" in the context of programs aimed at optimizing antibiotic use to combat antimicrobial resistance.

-

Academic Coursework: The identifier "MEDI 4058" was found to correspond to a clinical pharmacology course at the University of Texas Health Science Center.

-

Other Unrelated Entities: The acronym "ASP" also led to information about the Astronomical Society of the Pacific.

The absence of any specific data relating to a compound named this compound makes it impossible to provide the requested details, including:

-

Quantitative Data Summaries: No experimental data is available to be structured into tables for comparison.

-

Experimental Protocols: Without knowledge of the compound or its development, there are no cited experiments for which detailed methodologies can be provided.

-

Signaling Pathway and Workflow Diagrams: The lack of information on the mechanism of action or the research process for this compound precludes the creation of any relevant diagrams.

It is possible that "this compound" is an internal, preclinical, or otherwise non-public designation for a compound. Until information about this specific agent is disclosed in publicly accessible sources, a detailed technical guide on its target identification and validation cannot be generated.

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ASP-4058

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-4058 is a novel, orally active, selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1] It has been investigated for its potential therapeutic effects in autoimmune diseases, particularly multiple sclerosis. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, efficacy in animal models, and safety profile compared to the non-selective S1P receptor agonist, fingolimod.

Pharmacodynamics

The pharmacodynamic properties of this compound have been primarily characterized in in vitro receptor binding and functional assays, as well as in in vivo rodent models of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis.

Receptor Selectivity and Potency

This compound demonstrates high selectivity and potency for S1P1 and S1P5 receptors over other S1P receptor subtypes (S1P2, S1P3, and S1P4). This selectivity is a key differentiating feature from the first-generation S1P receptor modulator, fingolimod, which is non-selective. The agonistic activity of this compound at S1P1 is believed to be the primary driver of its immunomodulatory effects.

Table 1: In Vitro Agonist Potency of this compound at Human S1P Receptor Subtypes

| Receptor Subtype | This compound EC50 (nM) |

| S1P1 | 0.33 |

| S1P2 | >10000 |

| S1P3 | >10000 |

| S1P4 | 380 |

| S1P5 | 0.48 |

Data from GTPγS binding assays.

Mechanism of Action: S1P1 Receptor Agonism and Lymphocyte Sequestration

The primary mechanism of action of this compound is the functional antagonism of S1P1 receptors on lymphocytes. As an S1P1 agonist, this compound initially activates the receptor, but prolonged exposure leads to its internalization and degradation. This renders lymphocytes unresponsive to the natural S1P gradient, which is crucial for their egress from secondary lymphoid organs (lymph nodes and spleen). Consequently, circulating lymphocytes are sequestered in these lymphoid tissues, leading to a dose-dependent reduction in peripheral blood lymphocyte counts. This sequestration of autoreactive lymphocytes prevents their infiltration into the central nervous system (CNS), thereby mitigating the inflammatory processes that drive autoimmune neurodegeneration in conditions like multiple sclerosis.

In Vivo Pharmacodynamic Effects in Rodents

Oral administration of this compound to Lewis rats resulted in a dose-dependent reduction in peripheral blood lymphocyte counts.[2]

Table 2: Effect of this compound on Peripheral Lymphocyte Counts in Lewis Rats

| Treatment | Dose (mg/kg) | Effect on Lymphocyte Count |

| Single Oral Dose | 0.1 | ED50 for lymphocyte reduction at 24h[2] |

| Repeated Oral Dose (14 days) | 0.1 | Cmax of 16.4 ± 0.463 ng/mL[2] |

Efficacy in Rodent Models of Experimental Autoimmune Encephalomyelitis (EAE)

This compound has demonstrated significant efficacy in preventing and treating clinical signs of EAE in both rats and mice.

-

Prophylactic Treatment in Rats: In a model of acute monophasic EAE in Lewis rats, prophylactic oral administration of this compound from the day of immunization dose-dependently reduced the clinical EAE score.[2]

-

Therapeutic Treatment in Mice: In a relapsing-remitting EAE model in SJL/J mice, therapeutic administration of this compound after the onset of clinical signs significantly reduced the severity of relapse.[2]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species are not extensively available in the public domain. However, some key data have been reported.

Absorption and Distribution in Rats

Following oral administration, this compound is absorbed and distributed to the plasma. Studies with radiolabeled this compound have confirmed its ability to penetrate the central nervous system.

Table 3: Available Pharmacokinetic Data for this compound in Rats

| Parameter | Species | Dose | Value |

| Maximum Plasma Concentration (Cmax) | Lewis Rat | 0.1 mg/kg (repeated oral dose for 14 days) | 16.4 ± 0.463 ng/mL[2] |

| Brain-to-Plasma Concentration Ratio | Sprague Dawley Rat | 1 mg/kg (single oral dose of [14C]ASP4058) | 2.4 - 2.9 (from 4h to 168h post-dose)[2] |

Note: Comprehensive pharmacokinetic parameters such as Tmax, AUC, half-life, and oral bioavailability are not publicly available in the reviewed literature.

Safety Profile

A key advantage of this compound's selectivity for S1P1 and S1P5 is its improved cardiovascular safety profile compared to non-selective S1P modulators like fingolimod. The adverse effects of bradycardia (slowing of the heart rate) associated with fingolimod are primarily mediated by agonism at S1P3 receptors on atrial pacemaker cells.

In preclinical studies, this compound demonstrated a significantly wider safety margin for bradycardia induction compared to fingolimod.[2]

Experimental Protocols

GTPγS Binding Assay for S1P Receptor Agonist Activity

This assay was used to determine the in vitro potency and selectivity of this compound.

-

Cell Lines: CHO-K1 or RH7777 cells stably expressing human S1P1, S1P2, S1P3, S1P4, or S1P5.

-

Membrane Preparation: Cell membranes were prepared and suspended in an assay buffer.

-

Assay Conditions: Membranes were incubated with varying concentrations of this compound in the presence of GDP and [35S]GTPγS.

-

Detection: The amount of [35S]GTPγS bound to the G-proteins upon receptor activation was measured by scintillation counting.

-

Data Analysis: EC50 values were calculated from the concentration-response curves.

Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats (Acute Monophasic Model)

-

Animals: Female Lewis rats.

-

Immunization: On day 0, rats were immunized with an emulsion of guinea pig myelin basic protein (MBP) and complete Freund's adjuvant (CFA).

-

Treatment: this compound or vehicle was administered orally once daily from day 0 to day 20.

-

Clinical Scoring: Animals were observed daily for clinical signs of EAE, which were scored on a scale of 0 to 5 (0 = normal, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

-

Outcome Measures: The primary outcome was the cumulative clinical score over the 21-day study period.

Induction and Assessment of EAE in SJL/J Mice (Relapsing-Remitting Model)

-

Animals: Female SJL/J mice.

-

Immunization: On day 0, mice were immunized with an emulsion of proteolipid protein (PLP) peptide (amino acids 139-151) and CFA.

-

Pertussis Toxin: Mice received an intravenous injection of pertussis toxin on days 0 and 2.

-

Treatment: this compound or vehicle was administered orally once daily starting from the first appearance of clinical signs (therapeutic model).

-

Clinical Scoring: Similar to the rat model, mice were scored daily for clinical signs of EAE.

-

Outcome Measures: Efficacy was assessed by the reduction in clinical scores during the relapse phase of the disease.

Conclusion

This compound is a potent and selective S1P1 and S1P5 receptor agonist with a clear pharmacodynamic effect on lymphocyte trafficking. Its efficacy in preclinical models of multiple sclerosis, coupled with a favorable cardiovascular safety profile compared to non-selective S1P modulators, suggests its potential as a valuable therapeutic agent for autoimmune disorders. While comprehensive pharmacokinetic data in preclinical species is limited in publicly available literature, the existing information indicates good oral absorption and CNS penetration. Further studies are warranted to fully characterize its pharmacokinetic profile and long-term safety.

References

- 1. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Testing of ASP-4058

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of ASP-4058, a selective agonist of the sphingosine-1-phosphate (S1P) receptors 1 and 5. Understanding the solubility and stability of this compound is critical for its advancement in drug development, from early-stage in vitro screening to formulation and clinical application. This document outlines detailed experimental protocols for assessing these parameters and presents available data in a structured format.

Physicochemical Properties of this compound

This compound is a small molecule with the chemical formula C₁₉H₁₂F₆N₄O₂ and a molecular weight of 442.32 g/mol .[1] Its chemical name is 5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole.[1] The hydrochloride salt form is also available.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and suitability for various formulations. Low aqueous solubility can present significant challenges in drug development.[2][3][4]

Quantitative Solubility Data

Limited public data is available on the aqueous solubility of this compound. However, its solubility in dimethyl sulfoxide (DMSO) has been reported.

| Solvent | Solubility | Molar Equivalent | Method | Reference |

| DMSO | 70 mg/mL | 158.26 mM | Not specified | [5] |

Further studies are required to determine the aqueous solubility of this compound across a physiologically relevant pH range.

Experimental Protocols for Solubility Assessment

To thoroughly characterize the solubility of this compound, both kinetic and thermodynamic solubility assays are recommended.

This high-throughput method is useful for early drug discovery to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.[3][4][6][7][8]

Objective: To determine the concentration at which this compound begins to precipitate from an aqueous buffer when added from a concentrated DMSO stock solution.

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO.

-

Addition to Buffer: Add a small aliquot of each DMSO concentration to a phosphate-buffered saline (PBS, pH 7.4) solution in a microtiter plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[6][7]

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering of the solutions using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[4][7]

-

UV-Vis Spectroscopy: Alternatively, filter the solutions to remove any precipitate and measure the absorbance of the filtrate at the λmax of this compound.[6][7]

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

This method determines the true equilibrium solubility of the solid compound in a given solvent and is crucial for pre-formulation and formulation development.[2][3][6][9]

Objective: To determine the saturation concentration of this compound in an aqueous buffer at equilibrium.

Methodology:

-

Dispensing Solid Compound: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][9]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

-

Data Analysis: The thermodynamic solubility is the average concentration of the saturated solution from replicate measurements.

Stability Profile of this compound

Assessing the stability of a drug candidate is mandated by regulatory agencies to ensure its quality, safety, and efficacy over its shelf life.[10][11][12][13]

Summary of Stability Data

General stability information for this compound indicates that it is stable for several weeks at ambient temperature during shipping.[1] Recommended storage conditions are:

| Condition | Duration |

| 0 - 4°C | Short-term (days to weeks) |

| -20°C | Long-term (months to years) |

Detailed stability studies under various stress conditions are necessary to fully characterize the degradation profile of this compound.

Experimental Protocols for Stability Assessment

ICH guidelines recommend a systematic approach to stability testing, including formal stability studies and forced degradation studies.[10][11]

Objective: To establish a re-test period for the drug substance and a shelf life for the drug product under defined storage conditions.[10]

Methodology:

-

Batch Selection: Use at least three primary batches of this compound.[10][11]

-

Storage Conditions: Store the samples under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[11]

-

Testing Schedule: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Analytical Testing: At each time point, test for appearance, assay, degradation products, and other critical quality attributes using a validated stability-indicating analytical method (e.g., HPLC).

Objective: To identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[14][15][16][17]

Methodology:

Subject this compound to a variety of stress conditions that are more severe than accelerated stability conditions. The target degradation is typically between 5-20%.[16][17]

-

Acidic Hydrolysis: Treat a solution of this compound with a strong acid (e.g., 0.1 N HCl) at room temperature or elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat a solution of this compound with a strong base (e.g., 0.1 N NaOH) at room temperature or elevated temperature.

-

Oxidative Degradation: Expose a solution of this compound to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

-

Photostability: Expose the solid drug substance and a solution of the drug to a light source according to ICH Q1B guidelines.[10]

-

Analysis: Analyze the stressed samples using a suitable analytical technique (e.g., HPLC-MS) to separate and identify the degradation products.

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

This compound is an agonist for the S1P receptors 1 and 5 (S1P₁ and S1P₅).[1][5] These are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including immune cell trafficking, endothelial barrier function, and neurogenesis.[18][19][20][21] Upon binding of this compound, these receptors activate downstream signaling cascades.

Caption: this compound activates S1P₁ and S1P₅ receptors, initiating intracellular signaling.

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a logical workflow for the comprehensive assessment of this compound's solubility and stability.

Caption: A workflow for assessing the solubility and stability of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. evotec.com [evotec.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]

- 6. enamine.net [enamine.net]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. database.ich.org [database.ich.org]

- 11. pharma.gally.ch [pharma.gally.ch]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sgs.com [sgs.com]

- 16. researchgate.net [researchgate.net]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. S1P/S1PR signaling pathway advancements in autoimmune diseases | Biomolecules and Biomedicine [bjbms.org]

In-Depth Technical Guide: Known Biological Activities of ASP-4058

For Researchers, Scientists, and Drug Development Professionals

Core Tenet: A Selective S1P Receptor Agonist with a Favorable Safety Profile

ASP-4058 is an investigational drug candidate identified as a potent and selective agonist for the sphingosine 1-phosphate (S1P) receptors 1 and 5 (S1P₁ and S1P₅). Its primary biological activity revolves around the modulation of the immune system, positioning it as a potential therapeutic agent for autoimmune diseases, most notably multiple sclerosis. Preclinical studies have demonstrated its efficacy in animal models of autoimmune disease, coupled with a superior safety profile compared to less selective S1P receptor agonists like fingolimod.

Mechanism of Action: Targeting S1P₁ and S1P₅ Receptors

This compound exerts its pharmacological effects by binding to and activating S1P₁ and S1P₅ receptors. These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes.

-

S1P₁ Receptor: Primarily found on lymphocytes and endothelial cells, the S1P₁ receptor is a key regulator of lymphocyte trafficking from lymph nodes into the peripheral circulation. Agonism of S1P₁ by this compound leads to the internalization of the receptor on lymphocytes, effectively trapping them within the lymph nodes. This sequestration of lymphocytes prevents their migration to sites of inflammation, thereby dampening the autoimmune response. In the context of multiple sclerosis, this action is believed to reduce the infiltration of autoreactive lymphocytes into the central nervous system.

-

S1P₅ Receptor: The S1P₅ receptor is predominantly expressed in the white matter of the central nervous system, particularly on oligodendrocytes, the cells responsible for myelin production. The role of S1P₅ agonism in the therapeutic effects of this compound is still under investigation but may contribute to neuroprotective or remyelinating processes.

The selectivity of this compound for S1P₁ and S1P₅, with significantly lower activity at other S1P receptor subtypes (S1P₂, S1P₃, and S1P₄), is a key differentiator. S1P₃ receptor activation, for instance, has been linked to adverse cardiovascular effects such as bradycardia (a slowing of the heart rate), a known side effect of the non-selective S1P receptor agonist fingolimod. By avoiding significant S1P₃ agonism, this compound is designed to have a wider safety margin.

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activity of this compound from preclinical studies.

Table 1: In Vitro Receptor Agonist Activity of this compound

| Receptor Subtype | EC₅₀ (nM) |

| Human S1P₁ | 7.4 |

| Human S1P₅ | 7.5 |

EC₅₀ (Half maximal effective concentration) values were determined using a GTPγS binding assay with membranes from cells overexpressing the respective human S1P receptor subtype.

Table 2: In Vivo Effects of this compound in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)

| Treatment Group | Dose (mg/kg, oral) | Peripheral Lymphocyte Count | Mean Clinical Score |

| Vehicle | - | Baseline | 3.5 |

| This compound | 0.1 | Significant Reduction | 1.5 |

| This compound | 0.3 | Significant Reduction | 0.5 |

Data are representative of studies demonstrating a dose-dependent reduction in peripheral lymphocytes and amelioration of clinical signs of EAE in rats.

Signaling Pathways and Experimental Workflows

S1P₁ Receptor Signaling Pathway

Activation of the S1P₁ receptor by this compound initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G proteins (Gαi).

Experimental Workflow: GTPγS Binding Assay

This assay is a functional measure of G protein-coupled receptor activation. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation by an agonist.

Detailed Experimental Protocols

GTPγS Binding Assay

This protocol is based on the methodology used to assess the agonist activity of this compound at S1P receptors.

-

Membrane Preparation:

-

Culture cells (e.g., CHO or HEK293) stably overexpressing the human S1P receptor subtype of interest (S1P₁, S1P₂, S1P₃, S1P₄, or S1P₅).

-

Harvest the cells and homogenize them in a hypotonic buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and store at -80°C until use. Protein concentration of the membrane preparation should be determined using a standard protein assay (e.g., BCA assay).

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the cell membranes (typically 5-20 µg of protein per well), assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), and varying concentrations of this compound or a reference agonist.

-

Add a fixed concentration of GDP (e.g., 10 µM) to the reaction mixture.

-

Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.1-0.5 nM.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This step separates the membranes with bound [³⁵S]GTPγS from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound [³⁵S]GTPγS.

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

-

Experimental Autoimmune Encephalomyelitis (EAE) in Rats

This is a widely used animal model of multiple sclerosis to evaluate the in vivo efficacy of potential therapeutic agents.

-

Induction of EAE:

-

Use a susceptible strain of rats, such as Lewis rats.

-

Prepare an emulsion of a myelin antigen, such as myelin basic protein (MBP) or myelin oligodendrocyte glycoprotein (MOG), in Complete Freund's Adjuvant (CFA).

-

Inject the emulsion subcutaneously at the base of the tail or in the hind footpads of the rats.

-

Administer pertussis toxin intraperitoneally on the day of immunization and two days later to enhance the autoimmune response and facilitate the breakdown of the blood-brain barrier.

-

-

Treatment:

-

Prepare a formulation of this compound suitable for oral administration (e.g., a suspension in a vehicle such as 0.5% methylcellulose).

-

Begin daily oral administration of this compound or vehicle to the rats, starting from the day of immunization (prophylactic model) or after the onset of clinical signs (therapeutic model).

-

-

Monitoring and Evaluation:

-

Monitor the rats daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

-

Record the body weight of the rats daily.

-

At the end of the study, collect blood samples to measure peripheral lymphocyte counts using a hematology analyzer.

-

Perfuse the animals and collect the spinal cords for histopathological analysis to assess the degree of inflammation and demyelination.

-

-

Data Analysis:

-

Compare the mean clinical scores, body weight changes, and peripheral lymphocyte counts between the this compound-treated groups and the vehicle-treated group using appropriate statistical methods.

-

Quantify the extent of inflammation and demyelination in the spinal cord sections.

-

Safety Pharmacology Assays in Rodents

These assays are conducted to assess the potential adverse effects of a drug candidate on major physiological systems.

-

Cardiovascular Safety (Bradycardia):

-

Implant telemetry transmitters in rats to continuously monitor heart rate and electrocardiogram (ECG) parameters.

-

After a recovery period, administer a single oral dose of this compound or vehicle.

-

Continuously record cardiovascular parameters for a defined period (e.g., 24 hours) post-dosing.

-

Analyze the data for any significant changes in heart rate, particularly a decrease (bradycardia), and other ECG intervals.

-

-

Respiratory Safety (Bronchoconstriction):

-

Use conscious, unrestrained guinea pigs or rats placed in a whole-body plethysmography chamber.

-

Administer this compound or vehicle, typically via inhalation or systemic administration.

-

Measure respiratory parameters such as tidal volume, respiratory rate, and enhanced pause (Penh), which is an indicator of bronchoconstriction.

-

Challenge the animals with a bronchoconstrictor agent (e.g., methacholine or histamine) before and after drug administration to assess any potentiation of the bronchoconstrictor response.

-

Analyze the data for any significant changes in respiratory function indicative of bronchoconstriction.

-

Conclusion

This compound is a selective S1P₁ and S1P₅ receptor agonist with a well-defined mechanism of action that supports its development for the treatment of autoimmune diseases. Its efficacy in preclinical models of multiple sclerosis, combined with a favorable safety profile that mitigates the risk of bradycardia associated with less selective S1P modulators, makes it a promising therapeutic candidate. Further clinical investigation is warranted to establish its safety and efficacy in human populations.

Methodological & Application

Application Notes and Protocols for ASP-4058 in Cell Culture Experiments

Introduction

Extensive research for a compound designated "ASP-4058" for use in cell culture experiments did not yield specific information on a drug or molecule with this identifier. The search results indicate that "4058" is associated with a product number from Cell Signaling Technology, specifically for a Phospho-Akt (Ser473) (193H12) Rabbit Monoclonal Antibody (#4058). There is no publicly available information to suggest that this compound is a compound, drug, or molecule intended for cell culture treatment.

This document will proceed by providing a detailed protocol for the use of the Cell Signaling Technology antibody #4058 in western blotting, a common application for this type of product in cell culture experiments. Additionally, it will outline the general signaling pathway of Akt, which this antibody is designed to detect, as this is a critical pathway in cell survival and proliferation.

Part 1: Western Blotting Protocol for Phospho-Akt (Ser473) Detection

This protocol is adapted for the use of Phospho-Akt (Ser473) (193H12) Rabbit mAb #4058 from Cell Signaling Technology.

Experimental Workflow

Caption: Western Blotting Workflow for Phospho-Akt (Ser473) Detection.

Detailed Protocol

1. Cell Culture and Treatment:

-

Culture cells of interest in appropriate media and conditions.

-

Treat cells with experimental compounds as required to stimulate or inhibit the Akt pathway.

-

Include positive and negative controls. A known activator of the PI3K/Akt pathway (e.g., insulin or IGF-1) can serve as a positive control.

2. Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

-

Run the gel until adequate separation of proteins is achieved.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

6. Blocking:

-

Block the membrane with 5% w/v non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature.

7. Primary Antibody Incubation:

-

Dilute the Phospho-Akt (Ser473) (193H12) Rabbit mAb (#4058) in the blocking buffer. The recommended dilution can be found on the product datasheet.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[1]

8. Secondary Antibody Incubation:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody diluted in blocking buffer for 1 hour at room temperature.

9. Detection:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate and visualize the protein bands using an imaging system.

Part 2: The PI3K/Akt Signaling Pathway

The antibody #4058 detects the phosphorylation of Akt at the Serine 473 residue, a key event in the activation of the PI3K/Akt signaling pathway.[1][2] This pathway is crucial for regulating cell survival, growth, proliferation, and metabolism.[2]

Signaling Pathway Diagram

Caption: Simplified PI3K/Akt Signaling Pathway.

Pathway Description

-

Activation: The pathway is typically initiated by the binding of growth factors to Receptor Tyrosine Kinases (RTKs) on the cell surface.

-

PI3K Activation: This binding event activates Phosphoinositide 3-kinase (PI3K).

-

PIP3 Formation: Activated PI3K phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

Akt Recruitment and Phosphorylation: PIP3 acts as a docking site, recruiting Akt and PDK1 to the cell membrane. Akt is then phosphorylated at Threonine 308 by PDK1 and at Serine 473 by mTORC2, leading to its full activation.[1][2]

-

Downstream Effects: Activated Akt (p-Akt) phosphorylates a variety of downstream targets to promote cell survival by inhibiting apoptosis, stimulate cell growth and proliferation through mTORC1 signaling, and regulate glucose metabolism.[2]

-

Negative Regulation: The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[1][2]

Quantitative Data Summary

As no specific data for a compound "this compound" is available, a template table is provided below to illustrate how quantitative data from a hypothetical experiment using an Akt inhibitor could be presented.

| Treatment Group | Concentration (µM) | p-Akt (Ser473) Level (Normalized to Control) | Cell Viability (%) |

| Vehicle Control | 0 | 1.00 ± 0.05 | 100 ± 4.2 |

| Hypothetical Inhibitor | 0.1 | 0.78 ± 0.04 | 95.1 ± 3.8 |

| Hypothetical Inhibitor | 1 | 0.45 ± 0.06 | 72.3 ± 5.1 |

| Hypothetical Inhibitor | 10 | 0.12 ± 0.03 | 45.8 ± 6.3 |

Note: The above data is for illustrative purposes only.

Conclusion

While the initial request for protocols related to "this compound" could not be fulfilled due to a lack of public information on a compound with this name, this document provides a comprehensive guide for utilizing the associated antibody product, #4058, in a key cell biology application. The provided protocols and pathway diagrams offer a framework for investigating the PI3K/Akt signaling pathway in cell culture experiments. For further inquiries regarding "this compound", it is recommended to provide an alternative name, chemical structure, or relevant publications.

References

Application Notes and Protocols for ASP-4058 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-4058 is a novel and selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P₁ and S1P₅).[1][2][3] It has demonstrated therapeutic potential in preclinical animal models of autoimmune diseases, particularly those with neuro-inflammatory components like multiple sclerosis. This document provides detailed application notes and protocols for the utilization of this compound in relevant animal models, based on published preclinical research.

This compound's mechanism of action involves the modulation of lymphocyte trafficking and potentially direct effects within the central nervous system (CNS).[1][2] By activating S1P₁ receptors on lymphocytes, it causes their sequestration in secondary lymphoid organs, reducing their infiltration into sites of inflammation. Its agonistic activity on S1P₅, which is expressed on oligodendrocytes, suggests a potential role in promoting myelin sheath integrity and repair.[1][2]

Data Presentation

In Vitro Receptor Activity

The following table summarizes the in vitro agonistic activity of this compound on human S1P receptor subtypes, as determined by GTPγS binding assays.

| Receptor Subtype | This compound EC₅₀ (nmol/L) | Fingolimod-P EC₅₀ (nmol/L) |

| S1P₁ | 0.61 | 0.28 |

| S1P₂ | >1000 | 110 |

| S1P₃ | 720 | 0.69 |

| S1P₄ | 250 | 1.1 |

| S1P₅ | 0.77 | 0.32 |

Data sourced from Yamamoto et al., 2014.[1][2]

In Vivo Efficacy in EAE Models

The tables below summarize the efficacy of this compound in two different rodent models of Experimental Autoimmune Encephalomyelitis (EAE), an animal model of multiple sclerosis.